2-(Bromomethyl)-4-methylpyridine hydrobromide
Description
2-(Bromomethyl)-4-methylpyridine hydrobromide (CAS: 1956322-40-9) is a brominated pyridine derivative with a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This compound serves as a versatile alkylating agent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic intermediates. Its reactivity stems from the bromomethyl group, which facilitates nucleophilic substitution reactions under mild conditions .
Properties
IUPAC Name |
2-(bromomethyl)-4-methylpyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFOWAYMTNHPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956322-40-9 | |
| Record name | 2-(bromomethyl)-4-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies for 2-(Bromomethyl)-4-methylpyridine Hydrobromide
The synthesis of this compound involves two primary stages:
- Bromination of 4-methylpyridine to introduce the bromomethyl group at the 2-position.
- Salt formation by treating the free base with hydrobromic acid (HBr).
Bromination of 4-Methylpyridine
Radical bromination is the most common method for introducing bromomethyl groups into aromatic systems. For pyridine derivatives, this typically involves N-bromosuccinimide (NBS) as the brominating agent under radical-initiated conditions.
Reaction Conditions and Optimization
- Solvent : Carbon tetrachloride ($$ \text{CCl}4 $$) or dichloromethane ($$ \text{CH}2\text{Cl}_2 $$).
- Radical Initiator : Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Temperature : 60–80°C under reflux.
The reaction proceeds via a radical chain mechanism, where the initiator generates bromine radicals that abstract a hydrogen atom from the methyl group, followed by bromine atom transfer from NBS.
Table 1: Bromination of 4-Methylpyridine Using NBS
| Parameter | Condition |
|---|---|
| Substrate | 4-Methylpyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | $$ \text{CCl}_4 $$ |
| Initiator | AIBN (1 mol%) |
| Temperature | 70°C, reflux |
| Reaction Time | 6–8 hours |
| Yield (Theoretical) | 60–75% (estimated) |
Isolation of 2-(Bromomethyl)-4-methylpyridine
After bromination, the product is isolated via:
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt by treatment with aqueous hydrobromic acid :
$$
\text{2-(Bromomethyl)-4-methylpyridine} + \text{HBr} \rightarrow \text{this compound}
$$
Key Steps :
- Acid Addition : Dissolve the free base in anhydrous diethyl ether.
- Precipitation : Add 48% HBr dropwise, stirring at 0°C.
- Filtration : Collect the precipitate and wash with cold ether.
Table 2: Salt Formation Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous diethyl ether |
| Acid | 48% Hydrobromic acid |
| Temperature | 0°C (ice bath) |
| Yield (Theoretical) | 85–90% (estimated) |
Alternative Synthetic Routes
Direct Bromination with Hydrogen Bromide
In industrial settings, gaseous HBr may serve as both the brominating agent and acid for salt formation. This one-pot method reduces purification steps but requires stringent temperature control to avoid over-bromination.
Table 3: Direct Bromination with HBr
| Parameter | Condition |
|---|---|
| Substrate | 4-Methylpyridine |
| Brominating Agent | HBr gas |
| Solvent | Acetic acid |
| Temperature | 40–50°C |
| Reaction Time | 12–16 hours |
Analytical Validation of Synthesis
Spectroscopic Characterization
Challenges and Optimization Opportunities
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve heat transfer and reduce reaction times.
- Automated Crystallization : Ensures consistent particle size for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Agents : Research indicates that derivatives of 2-(Bromomethyl)-4-methylpyridine hydrobromide exhibit significant cytotoxicity against various cancer cell lines, including pancreatic, prostate, breast, and lung cancers. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in cancerous cells .
- Kinase Inhibitors : The compound has been investigated for its potential as a kinase inhibitor. It targets specific kinases implicated in cancer progression, such as LRRK2 (Leucine-rich repeat kinase 2), which is associated with neurodegenerative diseases like Parkinson's.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of various organic compounds. It can be used to create more complex structures through nucleophilic substitution reactions .
- Synthesis of Bioactive Molecules : The compound is utilized in the development of bioactive molecules, including those that serve as probes in biochemical studies. Its reactivity allows for modifications that enhance biological activity .
3. Biological Research
- Biochemical Pathways Exploration : The compound has been employed to study biochemical pathways involving nitrogen-containing compounds. Its ability to react with diamines suggests potential applications in synthesizing novel nitrogen-rich heterocycles .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Micrococcus luteus, highlighting its potential for developing new antibiotics.
Case Studies
- Anticancer Activity Study : A study demonstrated that a derivative of this compound exhibited a 72% yield when tested against pancreatic cancer cell lines, significantly reducing cell viability after treatment .
- Kinase Inhibition Research : Another investigation focused on the compound's ability to inhibit LRRK2 kinase activity, revealing that it could modulate pathways associated with cell proliferation and survival, thus presenting a potential therapeutic avenue for neurodegenerative diseases.
- Antimicrobial Efficacy : Research findings indicated that certain derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylpyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural Analogues
4-(Bromomethyl)pyridine Hydrobromide
- CAS : 73870-24-3
- Molecular Formula : C₆H₇Br₂N
- Molecular Weight : 252.94 g/mol
- Purity : 97%
- Melting Point : 189–192°C
- Key Differences :
2-(Bromomethyl)pyridine Hydrobromide
- CAS : 31106-82-8
- Molecular Formula : C₆H₇Br₂N
- Molecular Weight : 252.93 g/mol
- Purity : 98%
- Melting Point : 149–152°C
- Key Differences: No methyl substituent on the pyridine ring. Higher reactivity in alkylation reactions due to reduced steric effects. Applications: Intermediate in organophosphorus compound synthesis .
2-Bromo-4-(bromomethyl)pyridine Hydrobromide
- CAS : 32938-44-6
- Molecular Formula : C₆H₅Br₃N
- Molecular Weight : 330.83 g/mol
- Key Differences :
Functional Analogues
4-Amino-5-(bromomethyl)-2-methylpyrimidine Dihydrobromide
- CAS : 5423-98-3
- Molecular Formula : C₆H₈BrN₃·2HBr
- Molecular Weight : 317.89 g/mol
- Key Differences: Pyrimidine core instead of pyridine. Amino and bromomethyl groups enable dual reactivity (nucleophilic and electrophilic). Applications: Synthesis of antiviral and anticancer agents .
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine Hydrobromide
- CAS : 629625-30-5
- Molecular Formula: C₉H₁₂NOBr·HBr
- Molecular Weight : 311.01 g/mol
- Key Differences :
Physicochemical and Reactivity Comparison
| Property | 2-(Bromomethyl)-4-methylpyridine Hydrobromide | 4-(Bromomethyl)pyridine Hydrobromide | 2-Bromo-4-(bromomethyl)pyridine Hydrobromide |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.93 | 252.94 | 330.83 |
| Melting Point | Not reported | 189–192°C | Not reported |
| Reactivity | Moderate (due to methyl group hindrance) | High (unhindered 4-position) | Very high (dual bromine activation) |
| Typical Solvents | THF, DMF | THF, DMF, MeCN | DCM, MeCN |
Biological Activity
2-(Bromomethyl)-4-methylpyridine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H8Br2N
- Molecular Weight : 233.06 g/mol
- CAS Number : 31106-82-8
The biological activity of this compound can be attributed to its interaction with various biological targets. The bromomethyl group is known to facilitate nucleophilic substitution reactions, which can modify biomolecules such as proteins and nucleic acids.
Target Proteins
Research indicates that this compound may interact with specific enzymes and receptors, influencing pathways related to cell proliferation and apoptosis. Notably, it has been observed to affect the growth of cancer cells by inhibiting key signaling pathways associated with tumor growth.
Anticancer Properties
Several studies have reported the anticancer activity of this compound against various cancer types. The compound has shown efficacy in:
- Breast Cancer : Inhibition of cell proliferation in vitro.
- Prostate Cancer : Induction of apoptosis in cancerous cells.
- Lung Cancer : Suppression of tumor growth in xenograft models.
Table 1 summarizes the effects on different cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Apoptosis induction |
| Prostate Cancer | LNCaP | 20 | Cell cycle arrest |
| Lung Cancer | A549 | 18 | Inhibition of PI3K/AKT pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 64 |
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure .
- Antimicrobial Evaluation : In vitro tests against E. coli and S. aureus showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in water, which may enhance its bioavailability. However, further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-4-methylpyridine hydrobromide?
The compound is typically synthesized via bromination of 4-methylpyridine derivatives. A common method involves reacting 4-methylpyridine with bromine in acetic acid under controlled temperatures (e.g., 50–60°C), followed by hydrobromic acid treatment to form the hydrobromide salt. Key parameters include solvent choice, stoichiometry, and reaction duration to avoid over-bromination. Melting points (149–152°C) and spectral data (NMR, FT-IR) are used to confirm purity .
Q. What purification methods are recommended for isolating high-purity this compound?
Recrystallization from ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) may resolve brominated byproducts. Purity is validated via HPLC (>97%) and melting point consistency .
Q. What safety protocols are essential when handling this compound?
Due to its reactive bromine substituents, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data are limited, so treat as a potential irritant .
Advanced Research Questions
Q. How does the electrophilic reactivity of this compound influence its applications in cross-coupling reactions?
The bromomethyl group acts as a strong electrophile, enabling nucleophilic substitution (e.g., with amines or thiols) to form functionalized pyridines. Its reactivity is enhanced by the electron-withdrawing pyridine ring, facilitating Suzuki-Miyaura or Ullmann couplings. Comparative studies show higher yields in Pd-catalyzed reactions compared to non-brominated analogs .
Q. How do substitution patterns (e.g., bromine vs. methyl group positions) affect the compound’s reactivity in heterocyclic synthesis?
The 2-bromomethyl and 4-methyl groups create steric and electronic effects that direct regioselectivity. For example, the bromine at the 2-position favors nucleophilic attack at the methylene carbon, while the 4-methyl group stabilizes intermediates via hyperconjugation. Contrast with 4-bromomethyl derivatives shows distinct reaction pathways in SN2 mechanisms .
Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in derivatives of this compound?
- NMR : H and C NMR distinguish between bromomethyl (-CHBr, δ ~4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 252.93).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in co-crystals .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 60–85%) for this compound?
Yield variations often arise from differences in bromination conditions (e.g., excess Br, reaction time). Optimization studies suggest using N-bromosuccinimide (NBS) as a milder brominating agent in DMF, achieving >80% yield. Kinetic monitoring via TLC or in-situ IR can identify side reactions (e.g., di-bromination) .
Q. What role does this compound play in developing bioactive molecules, such as enzyme inhibitors or antimicrobial agents?
It serves as a key intermediate in synthesizing pyridine-based pharmacophores. For example, coupling with thioureas generates thiazole derivatives with demonstrated anti-leishmanial activity (IC <10 µM). Recent studies also explore its use in metallo-β-lactamase inhibitors to combat antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
